![molecular formula C8H7NO2S B7784485 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B7784485.png)
6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
Overview
Description
6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-Influenza Virus Activity : A study by Jang et al. (2014) investigated the anti-influenza virus activity of various derivatives of 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one. They found that these compounds were effective against influenza A/H1N1, A/H3N2, and B viruses without any cellular toxicity, and they suppressed viral neuraminidase activity, suggesting potential as influenza virus inhibitors (Jang et al., 2014).
Synthesis of Chromone-Pyrimidine Coupled Derivatives : A paper by Nikalje et al. (2017) discussed the synthesis of novel chromone-pyrimidine coupled derivatives, including those with a this compound structure. These compounds were synthesized using eco-friendly methods and have potential applications in pharmacology due to their association with biological activities like antifungal, antibacterial, and anticancer properties (Nikalje et al., 2017).
Development of a Ytterbium(III) PVC Membrane Electrode : A study by Zamani et al. (2007) reported on the creation of a novel electrode using this compound derivatives for detecting Ytterbium(III) ions. This electrode showed a good response over a wide concentration range and excellent selectivity over various metal ions, indicating its potential in analytical chemistry (Zamani et al., 2007).
Antimicrobial Activity Studies : In the context of antimicrobial research, a compound named "methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate", which bears structural resemblance to this compound, was synthesized and tested for antimicrobial activity. This compound showed promising results against various bacterial and mycobacterial strains (Nural et al., 2018).
Synthesis of Novel Pyrido-Thiazepines : A study by Faty et al. (2011) explored the synthesis of novel pyrido[3,2-f][1,4]thiazepines, which includes derivatives of this compound. These compounds have potential applications in medicinal chemistry due to their unique structural features (Faty et al., 2011).
properties
IUPAC Name |
6-methyl-4-sulfanylidene-1,5-dihydrofuro[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-4-2-5-3-11-8(10)6(5)7(12)9-4/h2H,3H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFFLDDOANTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=S)N1)C(=O)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B7784419.png)
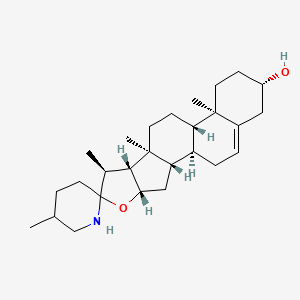
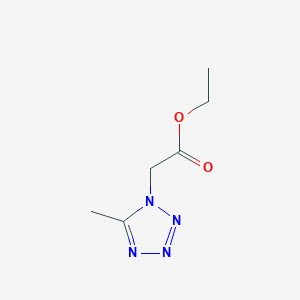
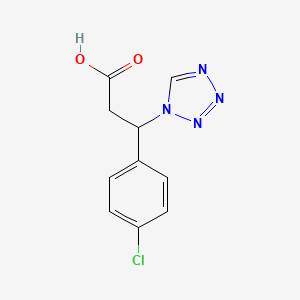
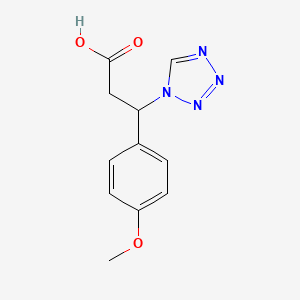
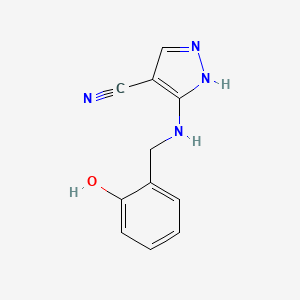
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester](/img/structure/B7784477.png)

![ethyl 5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B7784490.png)
![4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine](/img/structure/B7784500.png)
![ethyl 1-[2-(3,4-diethoxyphenyl)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B7784511.png)
